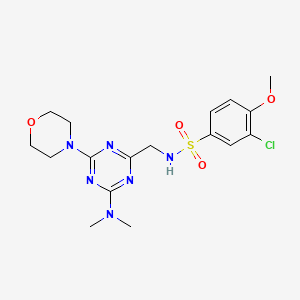

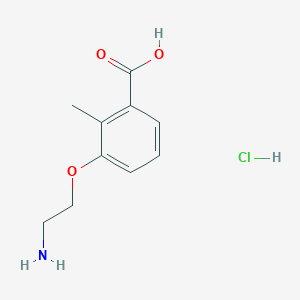

![molecular formula C14H18F2N2O2 B2956145 Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate CAS No. 2356157-35-0](/img/structure/B2956145.png)

Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate is a chemical compound with the CAS Number: 2356157-35-0 . It has a molecular weight of 284.31 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H18F2N2O2/c1-12(2,3)20-11(19)18-13(8-14(13,15)16)9-6-4-5-7-10(9)17/h4-7H,8,17H2,1-3H3,(H,18,19) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.31 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications

Synthesis and Chemical Transformations

Spirocyclopropanated Analogues of Insecticides : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was converted into spirocyclopropanated analogues of Thiacloprid and Imidacloprid, demonstrating the utility of tert-butyl carbamate in the synthesis of complex molecules with potential applications in agriculture (Brackmann et al., 2005).

Mild and Efficient Synthesis of Boc-Protected Amines : A one-pot Curtius rearrangement approach for the synthesis of tert-butyl carbamates from carboxylic acids highlights a versatile method for amino protection in synthetic organic chemistry (Lebel & Leogane, 2005).

Carbocyclic Analogues of Nucleotides : The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, points to its importance in the development of nucleotide analogues with potential therapeutic applications (Ober et al., 2004).

Synthesis of Biologically Active Intermediates : tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is described as an important intermediate in the synthesis of biologically active compounds, demonstrating the role of tert-butyl carbamates in pharmaceutical development (Zhao et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate is a complex organic compound. Similar compounds have been known to target various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may be well-absorbed in the body. Its predicted boiling point and density may also influence its distribution and metabolism. These properties can impact the bioavailability of the compound, determining how effectively it can exert its effects within the body .

Result of Action

Similar compounds have been known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . The compound should be stored under inert gas at 2–8 °C to maintain its stability.

properties

IUPAC Name |

tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O2/c1-12(2,3)20-11(19)18-13(8-14(13,15)16)9-6-4-5-7-10(9)17/h4-7H,8,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBGMBMOXLTSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1(F)F)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

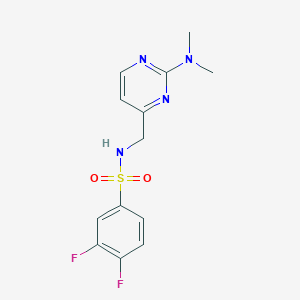

![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)

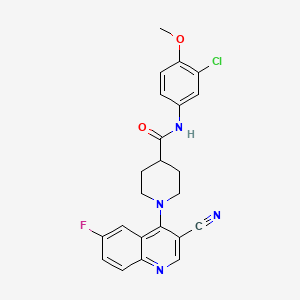

![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)

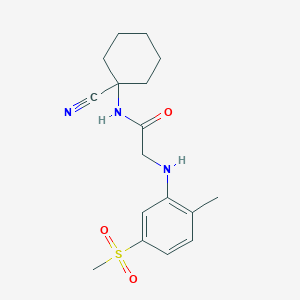

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)

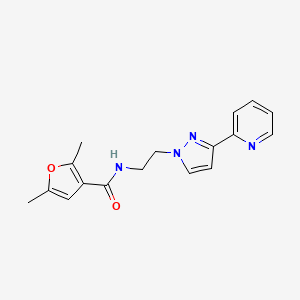

![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)

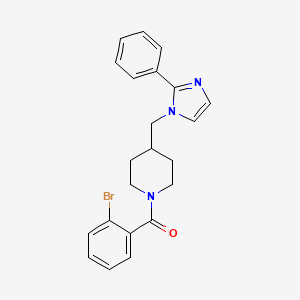

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)